molecular formula C12H4Cl6 B1593879 2,3,3',4',5,5'-Hexachlorobiphenyl CAS No. 39635-34-2

2,3,3',4',5,5'-Hexachlorobiphenyl

Cat. No. B1593879
CAS RN: 39635-34-2
M. Wt: 360.9 g/mol
InChI Key: AHZUOPSGLWYCNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3,3’,4’,5,5’-Hexachlorobiphenyl consists of two benzene rings with chlorine atoms substituted at the 2, 3, 4, and 5 positions on each ring .


Physical And Chemical Properties Analysis

2,3,3’,4’,5,5’-Hexachlorobiphenyl is a light yellow, soft, sticky resin . It has a boiling point of 385-420 °C . Its density is 1.40 g/mL .

Scientific Research Applications

Solubility in Supercritical Fluids

Research by Anitescu and Tavlarides (1999) explored the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,3,3',4',5,5'-hexachlorobiphenyl, in supercritical fluids such as carbon dioxide, methanol, and n-butane. Their findings are significant for understanding the behavior of PCBs in different environments and could aid in developing methods for PCB remediation and extraction (Anitescu & Tavlarides, 1999).

Metabolic Behavior in Animals

The metabolic behavior of hexachlorobiphenyls, including 2,3,3',4',5,5'-hexachlorobiphenyl, was studied by Hutzinger et al. (1972) in pigeons, rats, and brook trout. Their research provides insights into how different species metabolize PCBs, which is crucial for assessing environmental and health impacts (Hutzinger et al., 1972).

Metabolism by Human Cytochrome P450

A study by Ariyoshi et al. (1995) investigated the metabolism of 2,4,5,2',4',5'-hexachlorobiphenyl, a structurally similar compound, by human cytochrome P450. Their work contributes to understanding how PCBs are processed in the human body, providing crucial information for assessing potential health risks (Ariyoshi et al., 1995).

Enzyme Activity Induction

Research by Stonard and Greig (1976) examined how different hexachlorobiphenyl isomers, including 2,2',4,4',5,5'-hexachlorobiphenyl, affect hepatic microsomal enzyme activity in rats. Their findings are important for understanding the biochemical effects of PCB exposure (Stonard & Greig, 1976).

Fungal Degradation of PCBs

Kamei et al. (2006) explored the degradation of various PCBs, including 2,3',4,4',5,5'-hexachlorobiphenyl, by the white-rot fungus Phlebia brevispora. This research is significant for developing bioremediation strategies for PCB-contaminated environments (Kamei et al., 2006).

Safety And Hazards

2,3,3’,4’,5,5’-Hexachlorobiphenyl is considered a probable carcinogen . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1,2,3-trichloro-5-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-3-7(11(17)10(16)4-6)5-1-8(14)12(18)9(15)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZUOPSGLWYCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865965
Record name 2,3,3',4',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4',5,5'-Hexachlorobiphenyl

CAS RN

39635-34-2
Record name 2,3,3',4',5,5'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4',5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4',5,5'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4ZO7K1S0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
APJM van Birgelen, DG Ross, MJ Devito… - Toxicological …, 1996 - academic.oup.com
The distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB 153) was studied in female B6C3F1 mice. Single doses of TCDD alone (…
Number of citations: 38 academic.oup.com
A Parkinson, L Robertson, L Safe, S Safe - Chemico-biological interactions, 1980 - Elsevier
A number of highly purified polychlorinated biphenyl (PCB) isomers and congeners were synthesized and administered to male Wistar rats at dosage levels of 30 and 150 μmol · kg −1 . …
Number of citations: 149 www.sciencedirect.com
D Davis, S Safe - Chemosphere, 1990 - Elsevier
Several commercial PCBs, including Aroclors 1260, 1254, 1248, 1242 and 1232, were immunotoxic in C57BL/6 mice, however the results showed that the lower chlorinated biphenyls (…
Number of citations: 10 www.sciencedirect.com
D Davis, S Safe - Toxicology, 1990 - Elsevier
The immunosuppressive activity of polychlorinated biphenyl (PCB) congeners is structure-dependent and 2 classes of compounds, namely the coplanar (class I) and monoortho …
Number of citations: 144 www.sciencedirect.com
J Kimura-Kuroda, I Nagata, Y Kuroda - Developmental brain research, 2005 - Elsevier
Thyroid hormones (THs) are important for brain development, and polychlorinated biphenyl (PCB) accumulation in humans is a serious problem because PCBs may affect TH functions. …
Number of citations: 81 www.sciencedirect.com
J Kimura-Kuroda, I Nagata, Y Kuroda - Chemosphere, 2007 - Elsevier
Polychlorinated biphenyls (PCBs) and hydroxy-PCB (OH-PCB) metabolites are widely distributed bioaccumulative environmental chemicals and have similar chemical structures to …
Number of citations: 151 www.sciencedirect.com
S Safe, A Parkinson, L Robertson, R Cockerline… - Toxicology of …, 1981 - Elsevier
A number of highly purified synthetic polychlorinated biphenyl (PCB) isomers and congeners were administered to male Wistar rats to test previously reported structure-activity rules for …
Number of citations: 7 www.sciencedirect.com
X Wu, A Pramanik, MW Duffel, EG Hrycay… - Chemical research in …, 2011 - ACS Publications
Developmental exposure to multiple ortho-substituted polychlorinated biphenyls (PCBs) causes adverse neurodevelopmental outcomes in laboratory animals and humans by …
Number of citations: 61 pubs.acs.org
LCM Hartkamp-Commandeur, J Gerritse, HAJ Govers… - Chemosphere, 1996 - Elsevier
The dehalogenation of PCBs by anaerobic microbial cultures enriched from Dutch sediments was investigated. One mixed culture originating from estuarine sediments of the River …
Number of citations: 32 www.sciencedirect.com
YS Keum, QX Li - Chemosphere, 2004 - Elsevier
Hydroxy polychlorinated biphenyls (hydroxy PCBs) are toxic metabolites of PCBs. Their toxicity such as strong endocrine disruption demands effective remediation methods. Laccases …
Number of citations: 180 www.sciencedirect.com

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